1-(3,5-Dichlorobenzoyl)-1,4-diazepane
Description
1-(3,5-Dichlorobenzoyl)-1,4-diazepane is a diazepane derivative featuring a 3,5-dichlorobenzoyl substituent. This compound is synthesized via nucleophilic substitution reactions, typically involving 1-bromo-3,5-dichlorobenzene and homopiperazine (1,4-diazepane), followed by purification using normal-phase chromatography (e.g., 20% methanol in ethyl acetate) . Its structural framework is characterized by a seven-membered diazepane ring, which confers conformational flexibility, and the electron-withdrawing dichlorophenyl group, which influences both reactivity and pharmacological properties. Key spectral data include a $ ^1H $ NMR (400 MHz, MeOD-d$_4 $) with aromatic protons at δ 6.68–6.66 (d, $ J = 6.92 \, \text{Hz} $) and diazepane protons between δ 3.75–2.21, alongside a mass spectrometry (MS) molecular ion peak at $ m/z $ 245.90 (M+H$^+$) .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-6-9(7-11(14)8-10)12(17)16-4-1-2-15-3-5-16/h6-8,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZLFNHVDFDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181545 | |
| Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926268-06-6 | |
| Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926268-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3,5-dichlorobenzoyl)-1,4-diazepane typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,4-diazepane in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The general synthetic route can be summarized as follows:
Preparation of 3,5-dichlorobenzoyl chloride: This intermediate is synthesized by the chlorination of 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride.
Reaction with 1,4-diazepane: The 3,5-dichlorobenzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as triethylamine or pyridine to yield this compound.
Chemical Reactions Analysis
1-(3,5-Dichlorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzoyl chloride group, leading to the formation of various derivatives.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorobenzoyl)-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorobenzoyl)-1,4-diazepane is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations
Synthesis Efficiency :
- The trifluoromethylpyridine analog (69% yield) and the thiourea-Fe complex (97.58% yield) exhibit significantly higher yields than the 3,5-dichlorobenzoyl derivative (35%). This disparity may arise from steric or electronic effects; electron-deficient aryl groups (e.g., trifluoromethyl) or metal coordination (Fe(III)) may stabilize intermediates or streamline purification.
- Lower yields for the dichlorobenzoyl compound are attributed to challenges in purifying polar intermediates via chromatography .
Structural Flexibility vs. The 2-cyanophenyl analog’s pentanamide linker improves dopamine D3 receptor selectivity ($ m/z $ 459) compared to the parent dichlorobenzoyl compound .
Pharmacological Applications: Dopamine D3 Receptor Ligands: The dichlorobenzoyl derivative and its cyanophenyl/trifluoromethyl analogs are prioritized for CNS applications due to their affinity for dopamine receptors . Anticancer Activity: The bis-thiourea-Fe complex demonstrates high binding affinity (-7.76 kcal/mol) for ribonucleotide reductase, a cancer therapeutic target . Antimalarial Potential: The trifluoromethylpyridinyl derivative’s high yield and structural novelty position it for antiparasitic screening .
Spectral and Physicochemical Comparisons
- NMR Profiles : The dichlorobenzoyl compound’s aromatic protons (δ 6.68–6.66) are upfield compared to the trifluoromethylpyridine analog (δ 8.18), reflecting electron-withdrawing effects of Cl vs. CF$_3$ .
- Mass Spectrometry : Molecular weights vary with substituents (e.g., $ m/z $ 245.90 for dichlorobenzoyl vs. 262.10 for trifluoromethylpyridine), critical for pharmacokinetic profiling .
Biological Activity
1-(3,5-Dichlorobenzoyl)-1,4-diazepane is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O
- Molecular Weight : 256.14 g/mol
- CAS Number : 926268-06-6
The compound features a diazepane ring substituted with a dichlorobenzoyl group, which is critical for its biological activity.
The mechanism of action of this compound involves interactions with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, thereby altering the conformation and activity of target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 200 |
| Escherichia coli | 18 | 200 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown to reduce inflammation significantly when administered at doses of 100 mg/kg body weight. The results indicate a reduction in edema in induced inflammation models compared to control groups.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various diazepane derivatives, including this compound. The study utilized agar well diffusion methods to assess the effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed potent antibacterial activity at higher concentrations (200-400 μg/mL) .
Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory effects of this compound using a rat paw edema model induced by carrageenan. The results demonstrated significant inhibition of paw swelling at 100 mg/kg dosage over a five-hour observation period. The compound's efficacy was comparable to standard anti-inflammatory drugs like diclofenac .
Comparative Analysis with Similar Compounds
| Compound | Activity Type | Efficacy |
|---|---|---|
| This compound | Antibacterial | Moderate to High |
| N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole | Anti-inflammatory | Significant |
| Triazolopyridazine MMV665917 | Antiparasitic | Moderate |
This comparative analysis highlights the unique position of this compound among other compounds with similar structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
